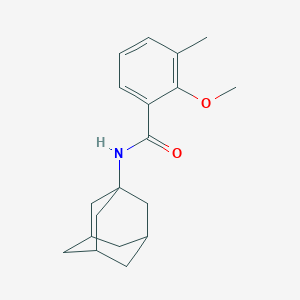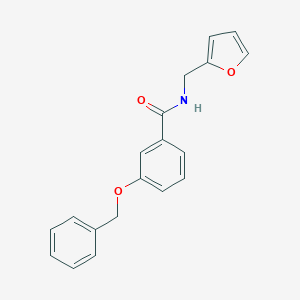![molecular formula C16H18ClN3OS B277890 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B277890.png)
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide, also known as NCT-501, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment.
Wirkmechanismus
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide inhibits the activity of the Wnt/beta-catenin signaling pathway by binding to the protein TBL1XR1, which is an important component of this pathway. This binding prevents the formation of a complex between TBL1XR1 and beta-catenin, which is necessary for the activation of the pathway. As a result, the downstream targets of this pathway are not activated, leading to inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects:
In addition to its effects on the Wnt/beta-catenin signaling pathway, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has also been shown to inhibit the activity of the protein HSP70, which is involved in the regulation of protein folding and degradation. These effects may contribute to the anti-cancer properties of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is its specificity for the Wnt/beta-catenin signaling pathway, which makes it a useful tool for studying the role of this pathway in cancer. However, one limitation of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide. One area of research is the development of more potent analogs of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide that may be more effective in inhibiting the Wnt/beta-catenin signaling pathway. Another area of research is the identification of biomarkers that may predict the response of cancer cells to N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide. Finally, the combination of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide with other anti-cancer agents may be explored as a potential strategy for improving its efficacy.
Synthesemethoden
The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide involves the reaction of 3-chloro-4-(4-methylpiperazin-1-yl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of the Wnt/beta-catenin signaling pathway, which is often dysregulated in cancer cells. This pathway plays a crucial role in the regulation of cell proliferation, differentiation, and survival. By inhibiting this pathway, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Eigenschaften
Produktname |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
|---|---|
Molekularformel |
C16H18ClN3OS |
Molekulargewicht |
335.9 g/mol |
IUPAC-Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18ClN3OS/c1-19-6-8-20(9-7-19)14-5-4-12(11-13(14)17)18-16(21)15-3-2-10-22-15/h2-5,10-11H,6-9H2,1H3,(H,18,21) |
InChI-Schlüssel |
FQKXDDMIFRUIBY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



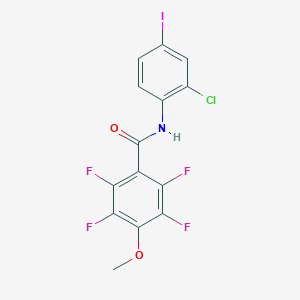
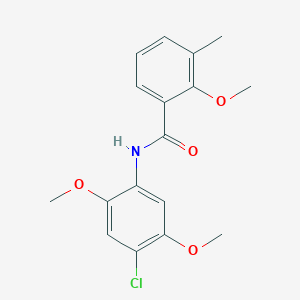
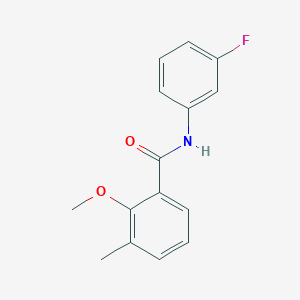
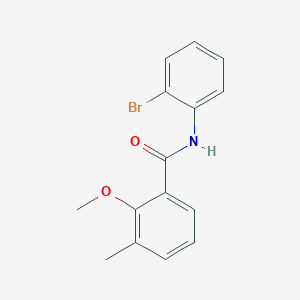
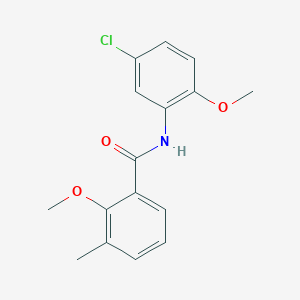
![Dimethyl 5-[(2-methoxy-3-methylbenzoyl)amino]isophthalate](/img/structure/B277815.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B277817.png)
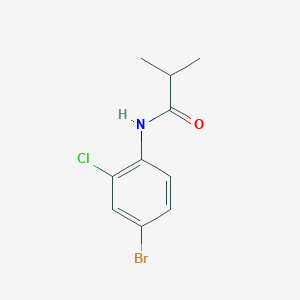
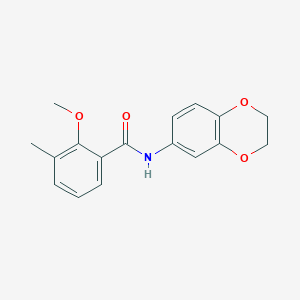
![4-bromo-3-methoxy-N-[4-(4-morpholinylmethyl)phenyl]-2-naphthamide](/img/structure/B277825.png)
![3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B277826.png)
![3,5-dichloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B277828.png)
